molecular formula C16H13ClN2OS2 B10884895 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B10884895
M. Wt: 348.9 g/mol
InChI Key: WEUBPVMGEWATFR-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring substituted with a chlorine atom and a sulfanyl group, linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a chlorinating agent such as phosphorus pentachloride (PCl₅).

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol, often under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzothiazole with 2-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced acetamide derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzothiazole moiety is known for its bioactivity, making it a valuable scaffold in drug discovery.

Medicine

Medicinally, compounds containing the benzothiazole ring are explored for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. The specific structure of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide may offer unique interactions with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl group may enhance binding affinity or specificity, while the acetamide moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
  • 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which can significantly influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile, making it a distinct and valuable compound for research and development.

Properties

Molecular Formula

C16H13ClN2OS2

Molecular Weight

348.9 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H13ClN2OS2/c1-10-4-2-3-5-12(10)18-15(20)9-21-16-19-13-8-11(17)6-7-14(13)22-16/h2-8H,9H2,1H3,(H,18,20)

InChI Key

WEUBPVMGEWATFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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